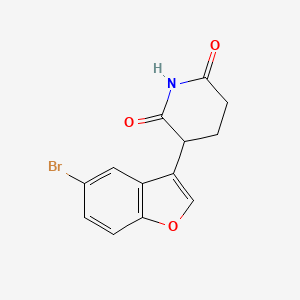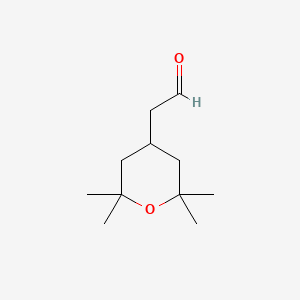![molecular formula C12H19NO4 B13463154 (1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13463154.png)
(1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[311]heptane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Diels-Alder reaction to form the bicyclic core, followed by functional group modifications to introduce the tert-butoxycarbonyl and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications in drug development. It can serve as a precursor for the synthesis of pharmaceutical agents with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction, and changes in gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid include other bicyclic organic molecules with functional groups like tert-butoxycarbonyl and carboxylic acid. Examples include:
- (1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-2-carboxylic acid
- (1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement. These features confer distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H19NO4 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
(1S,5R)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-4-7(10(14)15)5-9(13)6-8/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8-,9+ |
Clave InChI |
OTKHJKUNLZISJV-CBLAIPOGSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H]2C[C@H]1CC(C2)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CC(CC1C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



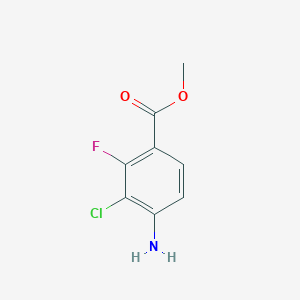

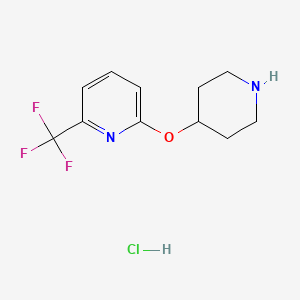
![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
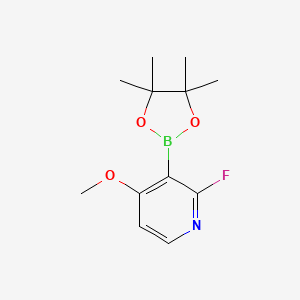
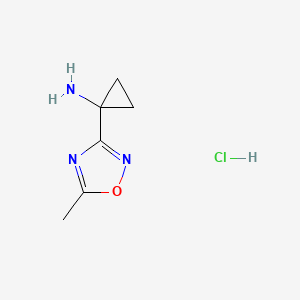
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)

![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
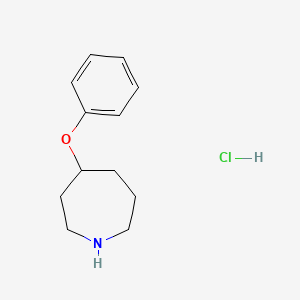
![4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463145.png)
